Clorhidrato de 7-metil-1,2,3,4-tetrahidroisoquinolina

Descripción general

Descripción

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13N · HCl and a molecular weight of 183.68 g/mol . It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products that have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It is known that thiq derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Biochemical Pathways

It is suggested that endogenous tetrahydroisoquinolines play a role in the control of neurotransmitter function and prevention of neurotoxicity related to monoamine oxidase (mao) activity in the brain .

Result of Action

It is known that thiq derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrate neuroprotective activity .

Análisis Bioquímico

Biochemical Properties

It is known that tetrahydroisoquinolines (THIQs), a class of compounds to which 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs, have diverse biological activities against various pathogens and neurodegenerative disorders .

Cellular Effects

Related compounds such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have been shown to have neuroprotective activity and can prevent parkinsonism .

Molecular Mechanism

Related compounds such as 1MeTIQ have been shown to inhibit monoamine oxidase A/B (MAO A/B), which could explain some of their neuroprotective effects .

Metabolic Pathways

Related compounds such as 1MeTIQ are known to affect dopamine catabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes the acylation of 1,2,3,4-tetrahydroquinoline with specific acyl chlorides . These reactions generally proceed under mild conditions and yield high purity products.

Industrial Production Methods

Industrial production methods for 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.

Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which have significant biological and pharmacological activities .

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to inhibit monoamine oxidase.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various biologically active molecules.

Salsolinol: A catechol derivative with neurotoxic and neuroprotective effects.

Uniqueness

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ) is a compound of significant interest due to its diverse biological activities, particularly in neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article reviews the biological activity of 1MeTIQ, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

1MeTIQ acts primarily as a neuroprotective agent by antagonizing the effects of neurotoxins such as MPTP and rotenone, which are known to induce dopaminergic neurodegeneration. It influences dopamine metabolism and exhibits a protective effect against dopaminergic cell death . The compound is endogenously synthesized in the brain and demonstrates its activity by modulating biochemical pathways involved in neurotransmitter regulation.

Pharmacological Properties

The pharmacological profile of 1MeTIQ includes:

- Neuroprotective Effects : It has been shown to counteract the behavioral and biochemical changes induced by neurotoxins, thereby protecting dopaminergic neurons.

- Dopamine D2 Receptor Interaction : Certain derivatives of tetrahydroisoquinolines exhibit potent dopamine D2 receptor-blocking activity, which may contribute to their therapeutic potential .

- Kappa Opioid Receptor Antagonism : Research indicates that some tetrahydroisoquinoline derivatives can selectively antagonize kappa opioid receptors, suggesting a role in pain modulation and addiction therapies .

Neuroprotective Studies

A study demonstrated that 1MeTIQ effectively reduces the neurotoxic effects of MPTP in mouse models. The compound was found to significantly lower the levels of oxidative stress markers and improve motor function in treated animals compared to controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at specific positions on the tetrahydroisoquinoline scaffold can enhance biological activity. For instance, substituents at the C-1 position have been shown to influence receptor binding affinity and selectivity significantly .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a controlled experiment involving MPTP-treated mice, administration of 1MeTIQ resulted in a marked decrease in neurodegeneration as assessed by histological analysis. The treated group showed significantly higher dopamine levels in the striatum compared to untreated controls, indicating a protective effect against MPTP-induced toxicity .

Case Study 2: Opioid Receptor Modulation

A study investigating the effects of various tetrahydroisoquinoline derivatives on opioid receptors found that compounds similar to 1MeTIQ exhibited selective antagonism at kappa receptors with minimal effects on mu and delta receptors. This selectivity could pave the way for developing new analgesics with reduced side effects associated with traditional opioids .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 195.25 g/mol |

| Melting Point | 136 °C |

| Solubility | Soluble in water |

| Bioavailability | High (in vitro studies) |

| Animal Model | Neuroprotective Effect |

|---|---|

| MPTP-treated Mouse | Significant reduction in neurodegeneration |

| Rotenone-treated Rat | Improved motor function |

Propiedades

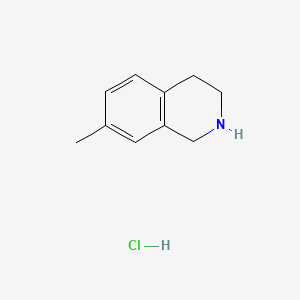

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-2-3-9-4-5-11-7-10(9)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQZPRLKNXADRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670250 | |

| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-82-6 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.